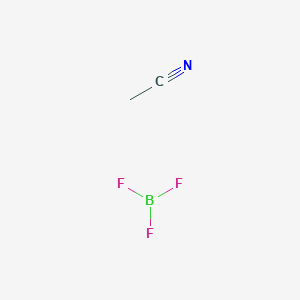
Acetonitrile;trifluoroborane
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of the Boron Trifluoride Acetonitrile Complex is organic reactions . It acts as a Lewis acid and a catalyst , facilitating various organic synthesis reactions . It is also used in the production of antibiotics .
Mode of Action
The Boron Trifluoride Acetonitrile Complex interacts with its targets by acting as a Lewis acid . Lewis acids are electron pair acceptors, and in this case, the boron atom in the complex accepts an electron pair from a Lewis base (the reactant in the organic reaction). This interaction leads to the formation of a Lewis acid-base adduct, facilitating the organic reaction .
Biochemical Pathways
The Boron Trifluoride Acetonitrile Complex doesn’t directly interact with biochemical pathways. Instead, it influences the synthetic pathways of organic reactions . It is used in the synthesis of various boron compounds, including boron halide, boron element, borane, and sodium borohydride .
Result of Action
The result of the action of the Boron Trifluoride Acetonitrile Complex is the facilitation of organic reactions . By acting as a Lewis acid and a catalyst, it enables the synthesis of various boron compounds . In the context of antibiotic production, it can enhance the reaction rate and increase the yield .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride acetonitrile complex typically involves the reaction of boron trifluoride gas with acetonitrile. One common method includes the following steps :
Mixed Acid Reaction: Fuming sulfuric acid and boric acid react to generate boron trioxide.
Gas Generation Reaction: The boron trioxide is then reacted with hydrogen fluoride at around 250°C to produce boron trifluoride gas.
Purification: The boron trifluoride gas is filtered and purified through sulfuric acid.
Complexation Reaction: The purified boron trifluoride gas is then introduced into preheated acetonitrile (at 60°C) to form the boron trifluoride acetonitrile complex.
Industrial Production Methods: In industrial settings, the production of boron trifluoride acetonitrile complex often follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions: Acetonitrile;trifluoroborane primarily undergoes reactions where it acts as a Lewis acid catalyst. Some of the common reactions include:
Substitution Reactions: Facilitates the substitution of functional groups in organic molecules.
Addition Reactions: Promotes the addition of nucleophiles to electrophilic centers.
Common Reagents and Conditions:
Reagents: Common reagents used with boron trifluoride acetonitrile complex include alcohols, amines, and halides.
Conditions: Reactions typically occur under mild to moderate temperatures, often in the range of 20-60°C.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in the synthesis of cephalosporin antibiotics, the complex helps in forming key intermediates .
Applications De Recherche Scientifique
Acetonitrile;trifluoroborane has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Boron Trifluoride Diethyl Etherate: Another boron trifluoride complex used as a Lewis acid catalyst.
Boron Trifluoride Tetrahydrofuran Complex: Similar in function but with different solvent properties.
Uniqueness: Acetonitrile;trifluoroborane is unique due to its high solubility in organic solvents and its ability to form stable complexes with a wide range of substrates. This makes it particularly versatile and effective in various chemical reactions compared to other boron trifluoride complexes .
Propriétés
IUPAC Name |
acetonitrile;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMUCXUKCBNISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472978 | |
| Record name | Acetonitrile--trifluoroborane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-16-6 | |
| Record name | Acetonitrile--trifluoroborane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron, (acetonitrile)trifluoro-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)

![(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1354281.png)


![1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-](/img/structure/B1354285.png)





![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)


